2,2,5-Trimethylpiperazine dihydrochloride

Description

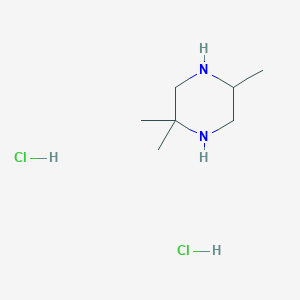

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

2,2,5-trimethylpiperazine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2.2ClH/c1-6-4-9-7(2,3)5-8-6;;/h6,8-9H,4-5H2,1-3H3;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKDDZNRAWNVROG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNC(CN1)(C)C.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H18Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Formation and Purification Techniques for Dihydrochloride Salts of Piperazines

Formation

The formation of piperazine (B1678402) dihydrochloride is a straightforward acid-base reaction. The general procedure involves treating a solution of the piperazine free base with at least two molar equivalents of hydrochloric acid (HCl).

Key steps and considerations include:

Solvent Selection: The reaction is typically carried out in a solvent in which the piperazine base is soluble but the dihydrochloride salt is less so, facilitating precipitation. Common solvents include ethanol, methanol, or aqueous solutions. researchgate.netorgsyn.orggoogle.com

Acid Addition: Hydrochloric acid can be added in various forms, such as a concentrated aqueous solution or as a gas dissolved in an appropriate solvent (e.g., ethanolic HCl). researchgate.netorgsyn.org

Temperature Control: The reaction is often performed at room temperature or with cooling in an ice bath to control the exothermicity of the neutralization reaction and to maximize the precipitation of the salt product. orgsyn.orgnih.gov

For instance, a typical laboratory preparation involves dissolving the piperazine base in a solvent like absolute ethanol and then adding an ethanol solution saturated with hydrogen chloride gas. The dihydrochloride salt precipitates out of the solution and can be collected. orgsyn.org

Purification

Once formed, the crude piperazine dihydrochloride salt often requires purification to remove unreacted starting materials, by-products, or residual solvent.

Common purification techniques include:

Recrystallization: This is the most prevalent method for purifying piperazine salts. The crude product is dissolved in a minimum amount of a suitable hot solvent or solvent mixture, and then the solution is slowly cooled to allow for the formation of pure crystals. A common solvent system for this purpose is aqueous methanol. google.com

Washing: The collected crystals are typically washed with a cold solvent, such as cold acetone or ethanol, to remove soluble impurities adhering to the crystal surface. nih.gov

Decolorization: If the product is colored, activated charcoal can be added to the solution during recrystallization to adsorb colored impurities before the filtration of the hot solution. nih.gov

The efficiency of purification is often confirmed by analytical methods such as melting point determination and spectroscopic analysis.

| Purification Step | Description | Common Solvents |

| Recrystallization | Dissolving the crude salt in a hot solvent and allowing it to cool, causing the pure compound to crystallize. | Aqueous Methanol, Isopropyl Alcohol google.comnih.gov |

| Washing | Rinsing the filtered crystals with a cold solvent to remove surface impurities. | Acetone, Ethanol nih.gov |

| Decolorization | Adding activated charcoal to the hot solution to adsorb colored impurities before crystallization. | N/A |

Green Chemistry Principles in the Preparation of Piperazine Derivatives

Reactivity at the Nitrogen Centers of the Piperazine Ring

The nucleophilic nature of the two nitrogen atoms in the piperazine ring is the primary site for chemical modification. The non-equivalence of these nitrogen atoms—one being sterically hindered by two adjacent methyl groups (N1) and the other by a single methyl group (N4)—plays a crucial role in the regioselectivity of its reactions. For most reactions, the dihydrochloride (B599025) salt is neutralized to the free base using a suitable base to enable the nitrogen atoms to act as nucleophiles.

Alkylation and Acylation Reactions

The nitrogen atoms of 2,2,5-trimethylpiperazine (B2380667) readily undergo alkylation and acylation reactions to furnish a diverse range of N-substituted derivatives. These reactions are fundamental for introducing various functional groups and modifying the physicochemical properties of the parent molecule.

Alkylation Reactions: The alkylation of piperazines can be achieved using various alkylating agents such as alkyl halides or sulfonates. The reaction typically proceeds via nucleophilic substitution. In the case of 2,2,5-trimethylpiperazine, mono-alkylation is generally favored at the less sterically hindered N4 position. Achieving selective mono-alkylation often requires careful control of reaction conditions, such as using a large excess of the piperazine starting material or employing specific protecting group strategies. For instance, using a bulky protecting group on one nitrogen can direct the alkylation to the other, less hindered nitrogen. Reductive amination, reacting the piperazine with an aldehyde or ketone in the presence of a reducing agent, is another effective method for N-alkylation that can offer good control over the degree of substitution.

Acylation Reactions: N-acylation is a common transformation used to introduce amide functionalities, which are prevalent in many biologically active compounds. This reaction is typically carried out using acid chlorides or anhydrides in the presence of a base to neutralize the hydrogen chloride byproduct. Similar to alkylation, the less hindered N4-position is generally more reactive towards acylation. The introduction of an acyl group can significantly alter the electronic properties and conformational flexibility of the piperazine ring.

| Reaction Type | Reagents and Conditions | Product Type | Key Considerations |

| N-Alkylation | Alkyl halides (e.g., R-X where X = Cl, Br, I), Base (e.g., K2CO3, Et3N), Solvent (e.g., ACN, DMF) | Mono- or di-N-alkylated piperazines | Regioselectivity influenced by sterics; control of stoichiometry is crucial to manage mono- vs. di-alkylation. |

| Reductive Amination | Aldehyde or Ketone (RCHO or RCOR'), Reducing agent (e.g., NaBH(OAc)3, NaBH3CN), Solvent (e.g., DCE, MeOH) | N-alkylated piperazines | Offers good control for mono-alkylation; avoids the formation of quaternary ammonium (B1175870) salts. |

| N-Acylation | Acid chlorides (RCOCl) or Anhydrides ((RCO)2O), Base (e.g., Pyridine, Et3N), Solvent (e.g., DCM, THF) | N-acylated piperazines | Generally proceeds at the less hindered nitrogen first; can be used to introduce a wide variety of functional groups. |

Formation of N-Substituted Derivatives

The synthesis of N-substituted derivatives of 2,2,5-trimethylpiperazine is a cornerstone of its application in drug discovery and materials science.

N-Aryl and N-Heteroaryl Derivatives: The introduction of aromatic or heteroaromatic moieties can be achieved through nucleophilic aromatic substitution (SNAr) reactions, particularly with electron-deficient (hetero)arenes, or through transition-metal-catalyzed cross-coupling reactions such as the Buchwald-Hartwig amination. nih.gov These methods allow for the creation of a broad spectrum of derivatives with potential applications as therapeutic agents. nih.gov For example, arylpiperazine substructures are found in numerous approved drugs. mdpi.com

Derivatives with Functionalized Side Chains: The nitrogen centers can also be functionalized with side chains bearing additional reactive groups. For instance, reaction with bifunctional electrophiles can introduce ester, carboxylic acid, or alcohol functionalities, which can be further elaborated in subsequent synthetic steps.

Transformations at the Carbon Positions of the Methylated Piperazine Core

While reactions at the nitrogen centers are more common, the carbon skeleton of the piperazine ring can also be functionalized, offering another dimension for structural diversification.

Direct C-H functionalization of piperazines has emerged as a powerful tool in organic synthesis. nih.govmdpi.comencyclopedia.pub These methods, often employing transition-metal catalysis or photoredox catalysis, allow for the introduction of substituents directly onto the carbon atoms of the ring, bypassing the need for pre-functionalized starting materials. nih.govencyclopedia.pub For 2,2,5-trimethylpiperazine, the C-H bonds adjacent to the nitrogen atoms are the most likely sites for such transformations. The regioselectivity of these reactions would be influenced by the electronic and steric environment of the C-H bonds.

Another potential transformation of the carbon backbone is dehydrogenation. For instance, substituted piperazines can be dehydrogenated to form the corresponding pyrazines, which are themselves important aromatic heterocycles found in many natural products and pharmaceuticals. nih.gov

Stereochemical Consequences in Derivatization Reactions

The presence of two stereocenters at the C2 and C5 positions of 2,2,5-trimethylpiperazine introduces significant stereochemical considerations in its derivatization reactions.

When reacting a racemic mixture of 2,2,5-trimethylpiperazine with a chiral reagent, diastereomeric products can be formed. These diastereomers may exhibit different physical and biological properties and can often be separated by chromatographic techniques.

More importantly, when using an enantiomerically pure form of 2,2,5-trimethylpiperazine, the existing stereocenters can influence the stereochemical outcome of reactions at other sites in the molecule, a process known as diastereoselective synthesis. For instance, the alkylation or acylation of an enantiopure 2,2,5-trimethylpiperazine can proceed with a degree of diastereoselectivity, favoring the formation of one diastereomer over the other. This is due to the chiral environment created by the existing stereocenters, which can direct the approach of the incoming reagent. The stereochemical integrity of the C2 and C5 centers is generally maintained during reactions at the nitrogen atoms.

Role of 2,2,5-Trimethylpiperazine as a Chemical Building Block in Multistep Synthesis

2,2,5-Trimethylpiperazine serves as a versatile chiral building block in the multistep synthesis of complex target molecules, particularly in the pharmaceutical industry. nih.gov Its rigid, pre-organized three-dimensional structure and the presence of multiple functionalization points make it an attractive scaffold for the construction of libraries of compounds for biological screening.

The ability to selectively functionalize the two nitrogen atoms allows for the stepwise introduction of different substituents, leading to the creation of unsymmetrically substituted piperazine derivatives. This is a key strategy in structure-activity relationship (SAR) studies, where the effect of different substituents on biological activity is systematically investigated.

Furthermore, the chiral nature of 2,2,5-trimethylpiperazine can be exploited to introduce chirality into the target molecule, which is often a critical factor for biological activity. By using an enantiomerically pure starting material, chemists can control the absolute stereochemistry of the final product.

Advanced Spectroscopic and Analytical Characterization of 2,2,5 Trimethylpiperazine Dihydrochloride

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for determining the structure of organic molecules. For 2,2,5-trimethylpiperazine (B2380667) dihydrochloride (B599025), ¹H and ¹³C NMR would provide detailed information about the proton and carbon environments within the molecule, respectively. The dihydrochloride form means that both nitrogen atoms in the piperazine (B1678402) ring are protonated, significantly influencing the chemical shifts of adjacent protons and carbons.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

In a ¹H NMR spectrum of 2,2,5-trimethylpiperazine dihydrochloride, one would expect to see distinct signals for the different types of protons in the molecule. The protonation of the nitrogen atoms would lead to a general downfield shift for all protons compared to the free base, due to the electron-withdrawing effect of the positively charged nitrogen centers.

Predicted ¹H NMR Data for this compound | Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration | | :--- | :--- | :--- | :--- | | N-H protons | Broad singlet | 2H | | C5-H | Multiplet | 1H | | C3-Hax, C3-Heq | Multiplet | 2H | | C6-Hax, C6-Heq | Multiplet | 2H | | C5-CH₃ | Doublet | 3H | | C2-(CH₃)₂ | Two singlets | 6H |

Note: The exact chemical shifts and multiplicities would be dependent on the solvent used and the specific conformation of the piperazine ring.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on the different carbon environments in the molecule. Similar to ¹H NMR, the protonation of the nitrogens in this compound would cause a downfield shift in the signals of the carbon atoms, particularly those directly bonded to the nitrogen.

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| C2 | Quaternary carbon signal |

| C3 | Methylene (B1212753) carbon signal |

| C5 | Methine carbon signal |

| C6 | Methylene carbon signal |

| C2-(CH₃)₂ | Two methyl carbon signals |

Note: The gem-dimethyl groups at the C2 position are diastereotopic and are expected to show distinct signals.

Two-Dimensional NMR Techniques for Connectivity Assignments

To definitively assign the proton and carbon signals, two-dimensional (2D) NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between protons, helping to trace the connectivity of the proton network within the piperazine ring. For example, it would show correlations between the C5-H proton and the adjacent C6 methylene protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to unambiguously assign each carbon signal to its attached proton(s).

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This would be crucial for confirming the assignment of the quaternary carbon at C2 and for correlating the methyl protons to their respective ring carbons.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.

Infrared (IR) Spectroscopy Investigations

The IR spectrum of this compound would be dominated by absorptions corresponding to N-H and C-H stretching and bending vibrations.

Predicted IR Absorption Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| N⁺-H Stretching | 3200-2700 | Strong, Broad |

| C-H Stretching (Aliphatic) | 2980-2850 | Strong |

| N⁺-H Bending | 1600-1500 | Medium |

| C-H Bending (Methyl/Methylene) | 1470-1370 | Medium |

Note: The broad and strong N⁺-H stretching band is characteristic of amine hydrochlorides.

Raman Spectroscopy Studies

Raman spectroscopy provides complementary information to IR spectroscopy. While N-H and O-H stretches are typically weak in Raman, C-C and C-N symmetric vibrations often give strong signals.

Predicted Raman Shifts for this compound

| Vibrational Mode | Predicted Raman Shift (cm⁻¹) | Intensity |

|---|---|---|

| C-H Stretching (Aliphatic) | 2980-2850 | Strong |

| C-H Bending | 1470-1370 | Medium |

| C-N Stretching | 1250-1020 | Medium |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is an essential analytical technique for determining the molecular weight and elucidating the structure of compounds through the analysis of their fragmentation patterns. For this compound, soft ionization techniques like Electrospray Ionization (ESI) would be employed to determine the molecular weight of the cation, while hard ionization methods such as Electron Ionization (EI) provide detailed fragmentation patterns. arxiv.orgyoutube.com

The molecular formula for 2,2,5-trimethylpiperazine is C₇H₁₆N₂. The monoisotopic mass of the free base is 128.1313 g/mol . As a dihydrochloride salt, two protons and two chloride ions are added, but in typical ESI-MS, the analysis focuses on the protonated free base [M+H]⁺.

Upon electron impact, the molecular ion of 2,2,5-trimethylpiperazine is expected to undergo fragmentation. libretexts.org The fragmentation pathways of piperazine derivatives are well-documented and typically involve the cleavage of the piperazine ring and the loss of substituents. xml-journal.netresearchgate.net The initial ionization often occurs by removing a non-bonding electron from one of the nitrogen atoms. youtube.com The resulting molecular ion is energetically unstable and fragments to produce a series of smaller, charged ions. libretexts.org

The fragmentation pattern is influenced by the stability of the resulting carbocations. libretexts.org Cleavage of the C-C bonds within the ring and the loss of methyl groups are expected to be prominent fragmentation pathways. The base peak in the spectrum would likely correspond to the most stable fragment ion formed. libretexts.org

Table 1: Predicted Electron Ionization Mass Spectrometry Fragmentation for 2,2,5-Trimethylpiperazine

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Fragmentation Pathway |

| 128 | [C₇H₁₆N₂]⁺• | Molecular Ion (M⁺•) |

| 113 | [C₆H₁₃N₂]⁺ | Loss of a methyl radical (•CH₃) |

| 85 | [C₅H₁₁N]⁺ | Ring cleavage and loss of C₂H₅N |

| 70 | [C₄H₈N]⁺ | Ring cleavage |

| 57 | [C₃H₇N]⁺• | Ring cleavage |

| 43 | [C₂H₅N]⁺• | Ring cleavage |

This table is predictive and based on common fragmentation patterns of substituted piperazines.

X-ray Diffraction Crystallography for Solid-State Structure and Absolute Configuration

The analysis would reveal precise bond lengths, bond angles, and torsion angles, defining the conformation of the molecule in the solid state. mdpi.com The piperazine ring is anticipated to adopt a stable chair conformation, which is typical for such systems. nih.gov The three methyl groups would occupy specific equatorial or axial positions on this ring.

For chiral molecules like 2,2,5-trimethylpiperazine, which has two stereocenters (at C2 and C5), XRD analysis of a single crystal of a pure enantiomer or diastereomer can determine the absolute configuration. nih.gov

Table 2: Expected Crystallographic Parameters for a Substituted Piperazinium Ring

| Parameter | Typical Value | Description |

| C-N Bond Length | ~1.48 - 1.51 Å | Standard single bond length between carbon and nitrogen in the ring. |

| C-C Bond Length | ~1.52 - 1.54 Å | Standard single bond length between carbon atoms in the ring. |

| C-N-C Bond Angle | ~110° - 114° | Bond angle within the piperazine ring at the nitrogen atom. |

| N-C-C Bond Angle | ~109° - 112° | Bond angle within the piperazine ring at the carbon atom. |

| N-H···Cl Hydrogen Bond | ~3.0 - 3.3 Å | Distance between the donor nitrogen and the acceptor chloride ion. |

| Ring Conformation | Chair | The most stable conformation for the six-membered piperazine ring. |

These values are illustrative, based on data from similar piperazine hydrochloride structures. nih.govfrontiersin.org

Chromatographic Methods for Purity Assessment and Separation of Stereoisomers

Chromatographic techniques are fundamental for assessing the purity of this compound and for separating its various stereoisomers. Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are powerful tools for these purposes. nih.govuni-muenchen.de

Purity Assessment: Reversed-phase HPLC is a common method for determining the purity of polar compounds like piperazine salts. A C18 column is typically used with a mobile phase consisting of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol. Detection is commonly performed using a UV detector. Gas chromatography, often coupled with a Flame Ionization Detector (FID), can also be used for purity analysis, particularly for the more volatile free base form of the compound.

Separation of Stereoisomers: 2,2,5-Trimethylpiperazine possesses two chiral centers, giving rise to stereoisomers (enantiomers and diastereomers). The separation of these isomers is critical and requires chiral chromatography. nih.gov

Chiral Gas Chromatography (GC): This technique is highly effective for separating volatile chiral compounds. chromatographyonline.com The free base of 2,2,5-trimethylpiperazine can be separated on a capillary column coated with a chiral stationary phase (CSP), such as a derivatized cyclodextrin. gcms.czslideshare.net The differential interaction between the enantiomers and the chiral stationary phase leads to different retention times, enabling their separation and quantification. uni-muenchen.de

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a versatile method for separating a wide range of enantiomers. sigmaaldrich.com Polysaccharide-based CSPs (e.g., derivatized cellulose (B213188) or amylose) are widely used and have proven effective for separating various amine compounds. nih.gov The separation can be performed in either normal-phase (e.g., hexane/isopropanol) or reversed-phase modes, depending on the specific column and analyte. sigmaaldrich.com The ability to separate enantiomers is based on the formation of transient diastereomeric complexes between the analytes and the chiral stationary phase. molnar-institute.com

Table 3: Exemplar Chromatographic Conditions for Analysis

| Parameter | Chiral Gas Chromatography (GC) | Chiral High-Performance Liquid Chromatography (HPLC) |

| Technique | Separation of Stereoisomers | Separation of Stereoisomers |

| Column | Cyclodextrin-based Chiral Capillary Column (e.g., Rt-βDEXsm) | Polysaccharide-based Chiral Stationary Phase (e.g., Chiralcel® OD-H) |

| Mobile Phase/Carrier Gas | Helium or Hydrogen | n-Hexane / Isopropanol / Diethylamine (Normal Phase) |

| Temperature | Temperature programmed (e.g., 50°C to 180°C) | Isocratic at controlled temperature (e.g., 25°C) |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | UV Detector (e.g., at 210 nm) |

| Sample Form | Free base, may require derivatization | Dihydrochloride salt or free base |

This table provides representative conditions and may require optimization for the specific compound.

Computational Chemistry and Theoretical Investigations of 2,2,5 Trimethylpiperazine Dihydrochloride

Quantum Mechanical Studies of Electronic Structure and Bonding

Quantum mechanical (QM) methods, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics of molecules. mdpi.com These studies can determine structural, electronic, and energetic parameters that govern the molecule's behavior. mdpi.com For piperazine (B1678402) derivatives, QM calculations help in understanding the interplay between the molecule's structure and its properties. mdpi.comnih.gov

Molecular orbital (MO) theory describes the distribution and energy of electrons within a molecule. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest as they are the frontier orbitals involved in chemical reactions.

Table 1: Representative Quantum Mechanical Descriptors for Piperazine Derivatives Note: These values are illustrative and based on general findings for piperazine derivatives, not specific calculations for 2,2,5-Trimethylpiperazine (B2380667) dihydrochloride (B599025).

| Descriptor | Significance | Typical Value Range for Piperazine Derivatives |

| EHOMO (eV) | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | -6.0 to -8.0 |

| ELUMO (eV) | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. mdpi.com | 0.5 to 2.0 |

| HOMO-LUMO Gap (eV) | Indicates chemical stability and reactivity. | 6.5 to 10.0 |

| Electrophilicity Index (ω) | Measures the ability to accept electrons. mdpi.com | 0.5 to 1.5 |

| Dipole Moment (Debye) | Indicates the overall polarity of the molecule. | 1.0 to 3.0 |

| Polar Surface Area (PSA) (Ų) | Sum of surfaces of polar atoms; relates to permeability. mdpi.com | 3.2 (Piperazine) to 50.0+ |

The molecular electrostatic potential (MEP) surface is a valuable tool for understanding intermolecular interactions. It maps the electrostatic potential onto the electron density surface, with different colors representing regions of varying charge. Red areas indicate negative potential (electron-rich, susceptible to electrophilic attack), while blue areas denote positive potential (electron-poor, susceptible to nucleophilic attack).

For 2,2,5-Trimethylpiperazine dihydrochloride, the protonated nitrogen atoms would be sites of strong positive electrostatic potential, attracting anions (like chloride) and participating in hydrogen bonding. researchgate.net The methyl groups, being weakly electron-donating, would slightly increase the electron density on the adjacent carbon atoms. Computational studies on similar pyrazine (B50134) and piperazine compounds use MEP maps to identify features related to their interactions and cytotoxicities. nih.govresearchgate.netnih.gov The strongest positive potentials are often found near the hydrogen atoms of the amine or amide groups. nih.gov

Conformational Analysis and Energy Landscapes through Molecular Mechanics and Dynamics Simulations

The piperazine ring typically adopts a chair conformation to minimize steric and torsional strain. However, the presence of substituents can lead to various conformational isomers and influence the energy landscape. Molecular mechanics (MM) and molecular dynamics (MD) simulations are powerful techniques for exploring these conformational possibilities. nih.govcwu.edu

For 2,2,5-Trimethylpiperazine, the key conformational questions involve the orientation of the C5-methyl group. It can be either axial or equatorial. In studies of 2-substituted piperazines, the axial conformation was often found to be preferred. nih.gov This preference can be further stabilized by intramolecular hydrogen bonding in certain derivatives. nih.gov MD simulations can model the dynamic behavior of the molecule in solution, showing how it transitions between different low-energy conformations. nih.govmdpi.com These simulations are crucial for understanding how a molecule might fit into a binding pocket or how it behaves in a solvent. nih.gov For the dihydrochloride salt, the electrostatic interactions with the counterions would play a significant role in stabilizing specific conformations. mdpi.com Theoretical conformational analysis can reveal the global minimum on the potential energy surface, although crystal structures show that higher energy conformers can be stabilized in the solid state through intermolecular interactions. mdpi.com

Prediction of Chemical Reactivity and Reaction Pathways (Non-Biological)

Computational chemistry can predict the reactivity of a molecule towards various chemical transformations. The electronic parameters derived from QM calculations (see 5.1.1) are key inputs for this. For instance, the regions of highest and lowest electrostatic potential suggest the most likely sites for electrophilic and nucleophilic attack, respectively.

Recent advances in synthetic chemistry have focused on the C-H functionalization of the piperazine ring to create more structural diversity. mdpi.com Computational models can help predict the feasibility and selectivity of such reactions. For 2,2,5-Trimethylpiperazine, the presence of methyl groups at the C2 and C5 positions would sterically hinder and electronically influence reactions at these and adjacent positions. For example, photoredox catalysis is a modern method for C-H functionalization of piperazines, and computational studies can help in understanding the reaction mechanism, which often proceeds via radical intermediates. mdpi.com In silico models can be used to screen potential catalysts and reaction conditions to find the most efficient pathway.

Isomeric and Stereoisomeric Relationship Analysis using In Silico Methods

2,2,5-Trimethylpiperazine has a chiral center at the C5 carbon, leading to the existence of enantiomers (R and S). Furthermore, the C5-methyl group can be either cis or trans with respect to a reference point on the ring, leading to diastereomers. The relationship between the substituents gives rise to distinct stereoisomers.

In silico methods are ideal for analyzing these isomeric relationships. By calculating the ground-state energies of the different possible stereoisomers (e.g., (R)-cis, (S)-cis, (R)-trans, (S)-trans), computational chemistry can predict their relative stabilities. acs.org This is crucial as different stereoisomers can have vastly different properties. For example, in a study of substituted cyclohexanes as bioisosteres for benzene (B151609) rings, the trans isomer was found to be a better geometric match than the cis isomer. acs.org Computational tools can analyze the three-dimensional structures and energies to rationalize these differences.

Table 2: Possible Stereoisomers of 2,2,5-Trimethylpiperazine

| Isomer Name | Description | Chirality at C5 | Relationship |

| (5R)-cis-2,2,5-Trimethylpiperazine | C5-Methyl is cis to a reference methyl on C2 | R | Enantiomer of (5S)-cis |

| (5S)-cis-2,2,5-Trimethylpiperazine | C5-Methyl is cis to a reference methyl on C2 | S | Enantiomer of (5R)-cis |

| (5R)-trans-2,2,5-Trimethylpiperazine | C5-Methyl is trans to a reference methyl on C2 | R | Enantiomer of (5S)-trans |

| (5S)-trans-2,2,5-Trimethylpiperazine | C5-Methyl is trans to a reference methyl on C2 | S | Enantiomer of (5R)-trans |

Application of In Silico Modeling in Optimizing Synthetic Pathways

The synthesis of complex molecules can be a time-consuming and resource-intensive process. In silico modeling offers a way to streamline this by predicting reaction outcomes, identifying potential byproducts, and designing more efficient synthetic routes. nih.govresearchgate.net

For a molecule like 2,2,5-Trimethylpiperazine, computational methods can be applied in several ways:

Retrosynthetic Analysis: Algorithms can suggest potential disconnections and starting materials.

Reaction Condition Optimization: DFT calculations can model transition states to predict activation energies for different synthetic steps, helping to identify the most favorable reaction conditions (temperature, catalyst, solvent). researchgate.net

De Novo Design: Computational tools can aid in the design of entirely new synthetic routes, such as the multicomponent reactions used to assemble piperazine rings, which allow for diverse substitution patterns that are otherwise difficult to access. nih.gov Studies have shown the successful use of in silico tools to guide the synthesis and lead optimization of various piperazine derivatives. nih.govnih.gov

By simulating potential synthetic strategies, chemists can prioritize the most promising routes for experimental validation, thereby saving significant time and resources. researchgate.net

Future Research Directions and Unexplored Avenues in 2,2,5 Trimethylpiperazine Dihydrochloride Chemistry

Advancements in Stereocontrolled Synthesis of Substituted Piperazines

The biological activity of chiral molecules is often dependent on their stereochemistry. Consequently, the development of efficient methods for the stereocontrolled synthesis of substituted piperazines, including derivatives of 2,2,5-trimethylpiperazine (B2380667), is of paramount importance. rsc.org While significant progress has been made in the asymmetric synthesis of piperazines, several avenues remain open for exploration. rsc.orgrsc.org

Future research could focus on the development of novel chiral catalysts specifically tailored for the synthesis of C-methylated piperazines. For instance, chiral piperazines themselves have been employed as catalysts in the enantioselective addition of dialkylzincs to aldehydes, achieving high enantiomeric excess. rsc.org This suggests the potential for developing catalytic systems where a chiral derivative of 2,2,5-trimethylpiperazine could induce stereoselectivity in its own formation or in other reactions.

Recent breakthroughs in the catalytic asymmetric synthesis of piperazines have utilized tandem hydroamination and asymmetric transfer hydrogenation reactions. rsc.org Applying and adapting these methodologies to substrates that would yield the 2,2,5-trimethyl substitution pattern could provide a more direct and efficient route to enantiopure forms of this compound. Furthermore, diastereoselective approaches, such as intramolecular palladium-catalyzed hydroamination, have proven effective for synthesizing 2,6-disubstituted piperazines and could be investigated for their applicability to trisubstituted systems like 2,2,5-trimethylpiperazine. rsc.org

The direct C-H functionalization of piperazines has emerged as a powerful tool for introducing molecular diversity. mdpi.comnsf.gov Exploring the enantioselective C-H lithiation of N-Boc protected piperazines, followed by methylation, could offer a novel strategy for the stereocontrolled synthesis of 2,2,5-trimethylpiperazine. mdpi.com This method's success would depend on controlling the regioselectivity of the lithiation and the stereoselectivity of the subsequent electrophilic trapping.

Table 1: Selected Methods for Asymmetric Synthesis of Substituted Piperazines

| Method | Key Features | Potential Application for 2,2,5-Trimethylpiperazine |

| Chiral Piperazine (B1678402) Catalysis | Utilizes chiral piperazines as catalysts for enantioselective reactions. rsc.org | Development of a chiral 2,2,5-trimethylpiperazine-based catalyst for asymmetric synthesis. |

| Tandem Hydroamination/Asymmetric Transfer Hydrogenation | A catalytic enantioselective synthesis of piperazines. rsc.org | Adaptation of the methodology to produce enantiopure 2,2,5-trimethylpiperazine. |

| Palladium-Catalyzed Hydroamination | Diastereoselective synthesis of disubstituted piperazines. rsc.org | Investigation for the synthesis of trisubstituted piperazines with controlled stereochemistry. |

| Enantioselective C-H Lithiation | Direct, enantioselective functionalization of the piperazine core. mdpi.com | Stereocontrolled introduction of methyl groups at the C-2 and C-5 positions. |

Development of Novel Catalytic Applications Incorporating Piperazine Moieties

Piperazine derivatives have demonstrated significant potential as ligands in catalysis. gyanvihar.orgscilit.com Their bidentate nature and tunable steric and electronic properties make them attractive candidates for coordinating with a variety of metals. Future research should explore the catalytic applications of 2,2,5-trimethylpiperazine and its derivatives.

The steric bulk and specific chirality of 2,2,5-trimethylpiperazine could be harnessed to create highly selective catalysts for asymmetric transformations. For example, chiral P,N,N-ligands incorporating a piperazine moiety have been successfully used in manganese-catalyzed asymmetric hydroamination of allylic alcohols. acs.org Synthesizing analogous ligands from chiral 2,2,5-trimethylpiperazine could lead to catalysts with enhanced enantioselectivity for a range of substrates.

Photoredox catalysis has become a powerful tool in organic synthesis, and piperazine derivatives have been utilized in these reactions. mdpi.comencyclopedia.puborganic-chemistry.org The development of novel photoredox catalysts based on the 2,2,5-trimethylpiperazine scaffold could lead to new and efficient methods for C-C and C-heteroatom bond formation. The electron-donating nature of the piperazine nitrogens can be tuned by N-substitution, allowing for the fine-tuning of the catalyst's redox properties.

Furthermore, the use of piperazine derivatives in combination with metal-based ionic liquids has been shown to enhance catalytic activity in reactions such as hydrogenation. gyanvihar.org Investigating the performance of 2,2,5-trimethylpiperazine dihydrochloride (B599025) in such systems could lead to the development of robust and recyclable catalytic processes.

In-depth Mechanistic Studies of Complex Chemical Reactions Involving the Compound

A thorough understanding of reaction mechanisms is crucial for the rational design of new synthetic methods and catalysts. While general mechanisms for piperazine reactions have been studied, detailed mechanistic investigations into reactions involving 2,2,5-trimethylpiperazine are largely unexplored.

Future work should focus on elucidating the mechanisms of key transformations, such as the stereocontrolled synthesis and functionalization of the 2,2,5-trimethylpiperazine ring. For instance, in the context of C-H functionalization, mechanistic studies have shown that photoredox-catalyzed reactions can proceed via a single-electron transfer pathway, leading to the formation of an α-amino radical. mdpi.comencyclopedia.pub Investigating the regioselectivity of this radical formation in an unsymmetrically substituted piperazine like 2,2,5-trimethylpiperazine would be of significant interest.

Computational studies, such as Density Functional Theory (DFT) calculations, can provide valuable insights into reaction pathways, transition states, and the factors governing stereoselectivity. researchgate.net Such studies could be employed to understand the preferred conformations of 2,2,5-trimethylpiperazine and how these influence its reactivity. For example, understanding the mechanism of nucleophilic substitution on pentafluoropyridine (B1199360) by piperazine can aid in predicting the regioselectivity of similar reactions with substituted piperazines. researchgate.net

Moreover, detailed mechanistic studies of catalytic cycles involving 2,2,5-trimethylpiperazine-based ligands would be invaluable for optimizing catalyst performance. This could involve identifying catalyst deactivation pathways and designing more robust and efficient catalytic systems.

Exploration of 2,2,5-Trimethylpiperazine Dihydrochloride in Materials Science (e.g., Polymer Chemistry, Supramolecular Chemistry)

The unique structural features of piperazine derivatives make them attractive building blocks for the construction of novel materials. rsc.orgresearchgate.net The incorporation of this compound into polymers or supramolecular assemblies is a largely unexplored area with significant potential.

In polymer chemistry, piperazine can be incorporated into polymer backbones to create materials with specific properties. For instance, poly(calixarene-piperazine)amides have been synthesized through interfacial polymerization. researchgate.net The trimethyl substitution pattern of 2,2,5-trimethylpiperazine could impart unique solubility, thermal, and mechanical properties to such polymers. The dihydrochloride form could also be utilized to create ion-containing polymers with potential applications as electrolytes or membranes.

In supramolecular chemistry, piperazines are effective building blocks for creating hydrogen-bonded networks. rsc.org A study on piperazine-1,4-diol (B14613724) demonstrated its ability to form 2D hydrogen-bonded layers in co-crystals with various acids. rsc.org The specific stereochemistry and substitution of 2,2,5-trimethylpiperazine could be exploited to direct the formation of predictable and complex supramolecular architectures with potential applications in areas such as crystal engineering and host-guest chemistry. The dihydrochloride salt itself provides strong hydrogen bond donors that can be utilized in the design of these assemblies.

Table 2: Potential Applications of this compound in Materials Science

| Field | Potential Application | Rationale |

| Polymer Chemistry | Monomer for specialty polymers | Trimethyl substitution can influence polymer properties like solubility and thermal stability. The dihydrochloride form can introduce ionic character. researchgate.net |

| Supramolecular Chemistry | Building block for hydrogen-bonded networks | Specific stereochemistry and hydrogen bond donors of the dihydrochloride can direct the formation of predictable architectures. rsc.org |

| Crystal Engineering | Design of novel co-crystals | The defined structure of the molecule can be used to control the packing and properties of crystalline materials. |

Integration of High-Throughput and Automated Synthesis Methodologies for Piperazine Libraries

The discovery of new drugs and materials often relies on the screening of large libraries of compounds. nih.govresearchgate.net High-throughput and automated synthesis methodologies are essential for the rapid generation of such libraries. Applying these techniques to the synthesis of piperazine derivatives, including those based on the 2,2,5-trimethylpiperazine scaffold, is a promising future direction.

The development of robust and versatile synthetic routes that are amenable to automation is a key challenge. Multicomponent reactions (MCRs), such as the Ugi reaction, have been successfully employed for the de novo assembly of substituted piperazines and are well-suited for library synthesis due to their operational simplicity and ability to generate diversity from a small set of starting materials. nih.gov Adapting MCRs to produce libraries of 2,2,5-trimethylpiperazine derivatives would significantly expand the accessible chemical space.

Flow chemistry offers another powerful platform for the automated synthesis of piperazines. nih.gov It allows for precise control over reaction parameters, improved safety, and facile scalability. Developing flow-based methods for the synthesis and subsequent functionalization of 2,2,5-trimethylpiperazine would enable the efficient production of a wide range of derivatives for screening purposes.

High-throughput screening (HTS) techniques can then be employed to evaluate the biological activity or material properties of the synthesized libraries. encyclopedia.pubnih.gov For example, HTS was instrumental in the discovery of photoredox catalysis for the C-H arylation of piperazines. encyclopedia.pub A similar approach could be used to identify novel catalytic applications or biologically active derivatives of 2,2,5-trimethylpiperazine.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 2,2,5-Trimethylpiperazine dihydrochloride with high enantiomeric purity?

- Methodological Answer : Synthesis typically involves asymmetric strategies, such as using chiral starting materials (e.g., (S)-(-)-lactate derivatives) and controlled cyclization reactions. For example, triflic anhydride and 2,6-lutidine in CH₂Cl₂ at 0°C can optimize stereochemical outcomes . Multi-step protocols require strict control of temperature, solvent polarity, and reaction time to minimize racemization. Post-synthesis purification via recrystallization (e.g., methanol/water systems) enhances enantiomeric excess (>98% ee verified by GLC with Mosher amide derivatization) .

Q. How can researchers validate the purity and structural integrity of this compound?

- Methodological Answer : Combine analytical techniques:

- NMR spectroscopy (¹H/¹³C) to confirm substituent positions and stereochemistry.

- HPLC with a C18 column (UV detection at 254 nm) to assess chemical purity (>95%) .

- Melting point analysis (e.g., 258°C for anhydrous forms) to verify consistency with pharmacopeial standards .

- Karl Fischer titration to quantify residual water (<1% w/w) .

Q. What solvent systems are optimal for dissolving this compound in biological assays?

- Methodological Answer : While sparingly soluble in water, the compound dissolves in polar aprotic solvents (e.g., DMSO, DMF) at 10–50 mM concentrations. For aqueous buffers (pH 4–7), co-solvents like ethanol (≤10% v/v) improve solubility without destabilizing the piperazine core .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activity data for this compound across studies?

- Methodological Answer : Contradictions often arise from variations in:

- Chiral purity : Enantiomers may exhibit divergent binding affinities (e.g., (+)- vs. (-)-forms). Validate enantiomeric ratios via chiral HPLC or capillary electrophoresis .

- Assay conditions : Standardize buffer ionic strength (e.g., 150 mM NaCl) and temperature (25°C vs. 37°C) to ensure reproducibility .

- Target specificity : Use orthogonal assays (e.g., SPR for binding kinetics, enzyme inhibition assays for functional activity) to confirm target engagement .

Q. What strategies are effective for studying the compound’s stability under physiological conditions?

- Methodological Answer : Conduct accelerated stability studies:

- pH stability : Incubate in buffers (pH 1–9) at 37°C for 24–72 hours; monitor degradation via LC-MS. The compound is stable at pH 4–6 but hydrolyzes rapidly in strongly acidic/basic conditions .

- Oxidative stress : Test compatibility with H₂O₂ or metal ions (e.g., Fe²⁺) to identify decomposition pathways (e.g., N-oxide formation) .

Q. How can molecular docking improve the design of 2,2,5-Trimethylpiperazine derivatives with enhanced selectivity?

- Methodological Answer :

- Target preparation : Generate 3D structures of biological targets (e.g., GPCRs, enzymes) from PDB or homology modeling.

- Ligand optimization : Use AutoDock Vina or Schrödinger Glide to predict binding poses. Focus on methyl group interactions with hydrophobic pockets and the protonated piperazine nitrogen’s role in hydrogen bonding .

- Free energy calculations : Apply MM-GBSA to rank derivatives by predicted ΔG binding .

Analytical and Experimental Design

Q. What pharmacopeial standards apply to this compound for regulatory compliance?

- Methodological Answer : Follow USP/EP guidelines:

- Chromatographic purity : Use TLC (silica gel GF254, mobile phase: chloroform/methanol/ammonia 8:2:0.2) to detect impurities (<0.5% per spot) .

- Heavy metals : Limit Pb/Cd/As to <10 ppm via ICP-MS .

Q. How can researchers mitigate batch-to-batch variability in synthetic yields?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.